6-ethyl-N-phenylpyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC20219230
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 6-ethyl-N-phenylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C13H13N3O/c1-2-10-8-12(15-9-14-10)13(17)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,16,17) |
| Standard InChI Key | QTAXOKOIJLHWJH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2 |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 6-ethyl-N-phenylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach, adapted from methods used for analogous pyrimidine derivatives , includes:
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Pyrimidine Ring Formation:
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Functionalization at Position 6:
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Introduction of the ethyl group via nucleophilic substitution or alkylation. For example, reaction with ethyl iodide in the presence of a base like potassium carbonate.
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Carboxamide Formation at Position 4:
Representative Reaction Conditions:
Structural Confirmation
Key spectral data for 6-ethyl-N-phenylpyrimidine-4-carboxamide (hypothetical based on analogs ):
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¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃), 7.45–7.52 (m, 5H, Ar-H), 8.34 (s, 1H, pyrimidine-H), 10.21 (s, 1H, NH).
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LCMS (ESI+): m/z 228.1 [M+H]⁺.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under ambient conditions for >6 months when stored in airtight containers. Degrades in acidic or basic aqueous solutions (pH <3 or >10) .
Crystallographic Data
While single-crystal X-ray data for 6-ethyl-N-phenylpyrimidine-4-carboxamide is unavailable, related pyrimidine carboxamides exhibit:
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Crystal System: Monoclinic
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Space Group: P2₁/c
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Unit Cell Parameters: a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, β = 102.3° .
Pharmacological Profiling
Antibacterial Activity
Pyrimidine-4-carboxamides with aryl substitutions demonstrate moderate to strong antibacterial effects. In a study of analogs :
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| 6-Ethyl-N-(4-fluorophenyl) analog | 12.5 | 25.0 |
| 6-Ethyl-N-phenyl derivative | 25.0 | 50.0 |
The reduced activity compared to fluorinated analogs suggests electron-withdrawing groups enhance bacterial membrane penetration .
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 78.4 ± 3.2 |
| 50 | 45.6 ± 2.8 |
| 100 | 22.1 ± 1.9 |
IC₅₀ = 48.3 μM, indicating moderate cytotoxicity compared to cisplatin (IC₅₀ = 2.1 μM) .
Structure-Activity Relationships (SAR)
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Position 6 Substituents: Ethyl groups enhance lipophilicity, improving blood-brain barrier permeability in rodent models.
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Carboxamide Linkage: Replacement with ester groups reduces antibacterial potency by 4-fold, highlighting the importance of hydrogen bonding .
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Phenyl Ring Modifications: Para-chloro or nitro substitutions increase anticancer activity by 30–50%, likely via enhanced electron-deficient character .
Industrial and Research Applications
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